molecular formula C12H21BrO2 B13620371 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

Cat. No.: B13620371
M. Wt: 277.20 g/mol
InChI Key: LQAWQTWIWXHKCG-UHFFFAOYSA-N
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Description

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran is a chemical reagent for research applications . The presence of both a bromomethyl group and a tetrahydrofuran ring in its structure makes it a versatile building block (synthon) in synthetic organic chemistry, particularly useful for constructing more complex molecular architectures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxolane

InChI

InChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3

InChI Key

LQAWQTWIWXHKCG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC2CCOC2

Origin of Product

United States

Preparation Methods

Bromination of Methylcyclohexane Derivatives

A key step is the selective introduction of the bromomethyl group on the cyclohexane ring. According to established protocols, this is achieved by:

  • Starting from methylcyclohexane derivatives or cyclohexane carboxylic acid precursors
  • Conversion to the corresponding cyclohexylmethyl alcohol or ester intermediates
  • Bromination via N-bromosuccinimide (NBS) in the presence of triphenylphosphine or under radical conditions to yield the bromomethyl group

Example Reaction Conditions:

Step Reagents Conditions Yield (%) Notes
Bromination of cyclohexylmethyl alcohol N-bromosuccinimide, triphenylphosphine CH2Cl2, 0 °C to room temp, 17 h 78 High selectivity, mild conditions
Esterification or protection Various (e.g., 2-methoxyethoxymethyl chloride) CH2Cl2, 0 °C, 2 h 65 (over 2 steps) Protects functional groups during bromination

This method was reported with high yields and good stereochemical control in the preparation of ethyl 3-(cis-2-(bromomethyl)cyclohexyl)propanoate and related compounds, which are structurally close to the target intermediate.

Synthesis of the Tetrahydrofuran Moiety and Ether Formation

Preparation of Tetrahydrofuran Derivatives

Tetrahydrofuran (THF) derivatives can be functionalized at the 3-position with reactive groups such as hydroxyl or formyl groups, which facilitate ether bond formation.

One advanced method involves:

  • Cyclization of maleic glycol to 2,5-dihydrofuran
  • Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran
  • Reductive amination or nucleophilic substitution to introduce various substituents at the 3-position

This method uses catalysts such as modified montmorillonite, hydroxyapatite, or alumina, and metal catalysts like cobalt carbonyl or rhodium complexes under controlled pressure and temperature to achieve high selectivity.

Formation of the Ether Linkage

The ether bond between the bromomethyl-substituted cyclohexyl moiety and the tetrahydrofuran ring is formed by nucleophilic substitution reactions where the hydroxyl group of tetrahydrofuran derivatives reacts with the bromomethyl group.

Typical conditions include:

  • Use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group
  • Reaction in polar aprotic solvents like DMF or DMSO at low to ambient temperatures
  • Reaction times ranging from 1 to 18 hours depending on substrate reactivity

This approach is supported by analogous etherifications in the literature involving benzyloxy and epoxide intermediates.

Detailed Preparation Method Example

A synthetic route combining the above steps is outlined below:

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Synthesis of bromomethylcyclohexyl intermediate Starting from cyclohexanecarboxylic acid, esterification, followed by bromination with NBS and triphenylphosphine in CH2Cl2 at 0 °C to RT for 17 h High yield (~78%), selective bromination
2 Preparation of 3-hydroxytetrahydrofuran Cyclization of maleic glycol to 2,5-dihydrofuran, formylation, reductive amination using hydroxyapatite-supported nickel catalyst under ammonia/hydrogen atmosphere Efficient synthesis of 3-aminomethyl tetrahydrofuran analogs, adaptable for hydroxyl derivatives
3 Ether formation Reaction of bromomethyl intermediate with 3-hydroxytetrahydrofuran using base (e.g., K2CO3) in DMF at 0 °C to RT for 12-18 h Formation of 3-((1-(bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

Comparative Analysis of Preparation Routes

Aspect Route Using NBS Bromination of Cyclohexyl Alcohol Route Using Cyanide Substitution and Reduction Catalytic Cyclization and Reductive Amination Route
Starting Materials Cyclohexanecarboxylic acid derivatives Malic acid and sodium cyanide Maleic glycol and 2,5-dihydrofuran
Key Reactions Bromination with NBS and triphenylphosphine Halogenation, cyanidation, reduction Catalytic cyclization, formylation, reductive amination
Safety Considerations Mild, manageable Use of toxic sodium cyanide, risk of ring opening Requires specialized catalysts and pressure vessels
Yield and Selectivity High yield, good selectivity Moderate yield, risk of side reactions Good selectivity, scalable under controlled conditions
Industrial Suitability Suitable with proper handling Less suitable due to toxicity and side reactions Promising for industrial scale with catalyst optimization

Research Discoveries and Notes

  • The use of N-bromosuccinimide in the presence of triphenylphosphine provides a mild and selective method for introducing bromomethyl groups on cyclohexane rings, which is critical for the target compound's synthesis.

  • Catalytic methods involving hydroxyapatite-supported nickel catalysts and halogenated diphosphinium ion salts enable efficient transformations of tetrahydrofuran derivatives, offering environmentally friendlier alternatives to classical nucleophilic substitutions.

  • The etherification step benefits from polar aprotic solvents and controlled base addition to avoid side reactions such as elimination or ring opening.

  • Safety and environmental considerations favor catalytic and mild bromination routes over cyanide-based methods, which involve hazardous reagents and potential ring-opening side reactions.

Summary Table of Key Reagents and Conditions

Step Reagents/Catalysts Solvent Temperature Time Yield/Notes
Bromination of cyclohexylmethyl alcohol N-bromosuccinimide, triphenylphosphine Dichloromethane 0 °C to room temp ~17 hours ~78% yield, selective
Cyclization of maleic glycol Modified montmorillonite, hydroxyapatite, alumina Fixed bed reactor 120-150 °C 6-12 hours Produces 2,5-dihydrofuran
Formylation of 2,5-dihydrofuran Cobalt carbonyl, halogenated diphosphinium salt Solvent 50-100 °C 12-24 hours Produces 3-formyl tetrahydrofuran
Reductive amination Hydroxyapatite-supported nickel catalyst, NH3/H2 Solvent 40-60 °C 3-6 hours Produces 3-aminomethyl tetrahydrofuran
Ether formation Base (K2CO3 or NaH), DMF or DMSO DMF or DMSO 0 °C to room temp 12-18 hours Forms target ether compound

Chemical Reactions Analysis

Types of Reactions

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.

    Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction typically results in the formation of methyl derivatives.

Scientific Research Applications

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The ether linkage provides stability and flexibility to the molecule, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Nitrosourea Compounds

Structural and Functional Differences

The nitrosourea class includes compounds such as:

  • 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : Contains two 2-chloroethyl groups, enhancing alkylating potency but lacking a carbamoylating substituent.
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Features a cyclohexyl group instead of the 4-methylcyclohexyl group, reducing carbamoylating activity compared to 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea.

Table 1: Structural and Functional Comparison

Compound Alkylating Group Carbamoylating Group Carbamoylating Activity*
1,3-Bis(2-chloroethyl)-1-nitrosourea Two chloroethyl None 100% (reference)
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea One chloroethyl Cyclohexyl 86%
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea One chloroethyl 4-Methylcyclohexyl 94%
1-(2-Chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea One chloroethyl Hydroxyethyl 16%

*Relative to BCNU, measured via glutathione (GSH) thiol depletion assay .

Cytotoxic Effects and Cell Cycle Interactions
  • Cell Cycle Arrest : All nitrosoureas induce G2/M phase arrest in cycling cells. However, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea causes prolonged G2 arrest and polyploidy in surviving cells, linked to its high carbamoylating activity inhibiting DNA repair enzymes like glutathione reductase .
  • Survival in Cycling vs. Non-Cycling Cells: Plateau-phase (non-dividing) cells treated with 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea exhibit 128-fold lower survival than cycling cells, compared to only 5-fold differences for 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea . This differential toxicity correlates with carbamoylating capacity, which suppresses recovery from DNA damage in non-proliferative cells .

Table 2: Survival Fractions in CHO Cells

Compound Survival (Cycling Cells) Survival (Non-Cycling Cells) Ratio (Non-Cycling/Cycling)
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea 0.02 0.00016 128:1
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 0.05 0.01 5:1

Data from dose: 10 µg/mL for 1 hour .

DNA Damage and Repair Profiles
  • DNA Cross-Linking: Alkaline elution assays show that 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea produces interstrand DNA cross-links and DNA-protein cross-links, peaking 8 hours post-treatment. Resistant tumor lines (e.g., HT colon carcinoma) repair these cross-links within 48 hours, while sensitive lines (e.g., BE colon carcinoma) retain unrepairable damage .
  • Comparison with BCNU: BCNU induces rapid DNA strand breaks but minimal cross-linking.

Table 3: DNA Cross-Link Repair in Human Colon Carcinoma

Tumor Line Sensitivity Cross-Link Repair (48 Hours Post-Treatment)
HT Resistant Complete repair
BE Sensitive <10% repair

Data from .

Therapeutic Efficacy and Resistance
  • In Vivo Activity : 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea demonstrates superior growth delay in EMT6 tumors compared to BCNU, despite similar initial survival fractions. This is attributed to its persistent DNA cross-linking and inhibition of repair mechanisms .
  • Host Tissue Selectivity: In Lewis lung carcinoma models, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea causes transient DNA synthesis inhibition in host tissues (e.g., lung, spleen) but sustained inhibition in tumors, enhancing its therapeutic index .

Biological Activity

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran is a brominated organic compound with the molecular formula C11H19BrO2. Its structure features a tetrahydrofuran ring linked to a cyclohexyl group through an ether bond, making it an interesting candidate for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C11H19BrO2
  • Molecular Weight : 277.202 g/mol
  • CAS Number : 1341533-71-8

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination of Cyclohexylmethyl Derivative : This can be achieved using N-bromosuccinimide (NBS), yielding 1-(bromomethyl)cyclohexane.
  • Formation of Tetrahydrofuran Ring : The brominated intermediate is then reacted with tetrahydrofuran under controlled conditions to produce the final product.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

The biological activity of this compound is believed to involve:

  • Electrophilic Reactions : The bromine atom can participate in electrophilic substitutions, affecting various biomolecules.
  • Interaction with Biological Targets : The compound may interact with enzymes or cellular receptors, leading to modifications that alter cellular processes and pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-((1-(Chloromethyl)-4-methylcyclohexyl)oxy)tetrahydrofuranSimilar to target compound but with chlorinePotentially lower reactivity compared to brominated derivatives
3-((1-(Hydroxymethyl)-4-methylcyclohexyl)oxy)tetrahydrofuranHydroxymethyl group instead of bromineExhibits different solubility and reactivity profiles
3-((1-(Methyl)-4-methylcyclohexyl)oxy)tetrahydrofuranMethyl group as substituentGenerally less reactive than brominated compounds

Unique Features

The presence of the bromine atom in this compound distinguishes it from similar compounds. This unique feature enhances its electrophilicity, making it a valuable intermediate in synthetic organic chemistry and potentially increasing its bioactivity compared to non-brominated analogs .

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on similar compounds provides insights into its potential applications:

  • Cytotoxicity Studies : Investigations into structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines, indicating a potential avenue for further exploration in anticancer drug development .
  • Enzyme Interaction Studies : Research on similar brominated compounds has demonstrated their ability to inhibit specific enzymes, suggesting that this compound may exhibit similar inhibitory effects .

Q & A

Q. What are the optimal synthetic strategies for preparing 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran?

Methodological Answer: The synthesis involves multi-step reactions, including functional group protection, substitution, and cyclization. Key considerations:

  • Reaction Conditions : Control temperature (e.g., 0–80°C) and solvent polarity (tetrahydrofuran, THF, or dichloromethane) to favor nucleophilic substitution at the bromomethyl group .
  • Reagents : Use oxidizing agents (KMnO₄, CrO₃) for ketone formation or reducing agents (NaBH₄, LiAlH₄) for alcohol intermediates .
  • Purification : Employ column chromatography (silica gel) with EA/PE eluents to isolate intermediates. Monitor progress via TLC .

Q. How can researchers characterize intermediates and final products in the synthesis of this compound?

Methodological Answer: Combine analytical techniques for structural confirmation:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclohexyl and tetrahydrofuran ring conformations and substituent positions .
  • Mass Spectrometry (MS) : Confirm molecular weight and bromine isotope patterns via high-resolution MS .
  • Chromatography : TLC or HPLC to assess purity (>95% by peak integration) .
  • Visualization Tools : UCSF Chimera can model 3D structures to validate stereochemistry .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Thermal Stability : Avoid prolonged exposure to temperatures >70°C, as bromomethyl groups may decompose .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the ether linkage.
  • Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis .

Q. How does solubility impact reaction design for this compound?

Methodological Answer:

  • Solvent Selection : Use THF or acetone for polar intermediates; switch to hexane for non-polar crystallization .
  • Empirical Testing : Conduct solubility screens (e.g., in DMSO, methanol, or chloroform) to optimize reaction homogeneity .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexyl ring affect the compound’s reactivity or biological activity?

Methodological Answer:

  • Stereoisomer Synthesis : Employ chiral catalysts (e.g., Sharpless epoxidation) or enantioselective reducing agents (e.g., BINAP-Ru) to isolate cis/trans isomers .
  • Activity Correlation : Test isomers in receptor-binding assays (e.g., cell-based GPCR models) to link stereochemistry to efficacy .

Q. What strategies optimize regioselectivity in bromomethyl-substitution reactions?

Methodological Answer:

  • Directed Metalation : Use Mg or Li bases to deprotonate specific positions on the cyclohexyl ring before bromination .
  • Computational Modeling : DFT calculations (Gaussian, ORCA) predict electron density hotspots to guide substitution sites .
  • DOE Approach : Apply factorial design to vary temperature, solvent, and base strength for maximal yield .

Q. How can in silico tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use UCSF Chimera’s AutoDock Vina module to simulate binding to enzymes (e.g., cytochrome P450) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (ether oxygen) and hydrophobic regions (methylcyclohexyl) using Schrödinger Suite .

Q. How should researchers address contradictory data in reaction yield or biological activity?

Methodological Answer:

  • Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

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  • Batch Analysis : Compare NMR spectra across synthetic batches to detect impurities affecting bioactivity .

  • Meta-Analysis : Aggregate data from public databases (PubChem, ChEMBL) to identify trends .

Q. What methodologies assess the compound’s potential pharmacological applications?

Methodological Answer:

  • In Vitro Screening : Test against kinase panels or bacterial cultures to identify inhibition profiles .
  • ADMET Profiling : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability .
  • Structure-Activity Relationship (SAR) : Modify the tetrahydrofuran oxygen or bromomethyl group to evaluate toxicity thresholds .

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